molecular formula C9H12O2 B1297780 3-(2-Hydroxypropan-2-yl)phenol CAS No. 7765-97-1

3-(2-Hydroxypropan-2-yl)phenol

Cat. No. B1297780
CAS RN: 7765-97-1
M. Wt: 152.19 g/mol
InChI Key: KNCICOZTHWGRMY-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-(2-Hydroxypropan-2-yl)phenol

3-(2-Hydroxypropan-2-yl)phenol, also known as 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, is a novel quinoline derivative synthesized and characterized by IR, 1H NMR, and mass spectroscopy . The compound's crystal structure was solved by single crystal X-ray diffraction data, and its supramolecular interactions were analyzed . Additionally, the compound forms a helical structure with specific hydrogen bond synthons .

Synthesis Analysis

The compound was synthesized and characterized by condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols .

Molecular Structure Analysis

The molecular structure of 3-(2-Hydroxypropan-2-yl)phenol was analyzed using single crystal X-ray diffraction, indicating specific coordination geometries and supramolecular structures .

Chemical Reactions Analysis

The compound was involved in a selective hydroxylation reaction of benzene to phenol using hydrogen peroxide catalyzed by a nickel complex, resulting in a maximum yield of phenol without the formation of quinone or diphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol were characterized by elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and the complexation behavior in different solvents .

These analyses provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol.

Synthesis and crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives
Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents
Supramolecular structures of Co(III) and Cu(II) complexes of a novel alcohol and phenol containing polyamine ligand H2L
Direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands.
Synthesis, spectral characterisation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion, and solvent effect on complexation.

Scientific Research Applications

Adsorption in Environmental Applications

Modified montmorillonites using hydroxyl-containing Gemini surfactants showed efficient removal of phenol and catechol from aqueous solutions. The adsorption capacity of catechol was higher than phenol, suggesting potential environmental applications in water purification processes (Liu et al., 2014).

Role in Synthesis of Macrocyclic Complexes

Hydroxyl-containing phenols are critical in synthesizing macrocyclic complexes. These complexes have various applications, including as catalysts and in material sciences (Tandon et al., 1992).

Corrosion Inhibition

Certain Schiff base compounds containing hydroxyl groups have been investigated as corrosion inhibitors. These compounds, including those with a hydroxyl-phenol structure, are effective in protecting metals like steel in corrosive environments (Leçe et al., 2008).

Organic Chemistry and Solvent Alternatives

Studies on the reaction of allyl phenyl ether in high-temperature water demonstrate that hydroxyl-containing phenols can be intermediates in producing various compounds, highlighting their role in developing environmentally benign alternatives to traditional organic solvents and catalysts (Bagnell et al., 1996).

Inhibition of Stainless Steel Corrosion

Schiff bases derived from hydroxyl-containing phenols demonstrate good inhibition efficiency on the corrosion of stainless steel in acidic environments. This suggests their potential application in materials science, particularly in protecting metal surfaces (Vikneshvaran & Velmathi, 2017).

Synthesis of Novel Organic Compounds

Hydroxyl-containing phenols are key intermediates in synthesizing novel organic compounds like 4-arylflavan-3-ones, which have potential applications in medicinal chemistry and material sciences (Hall et al., 1980).

Safety And Hazards

While specific safety and hazard information for 3-(2-Hydroxypropan-2-yl)phenol is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

3-(2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCICOZTHWGRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332473
Record name 3-(2-hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxypropan-2-yl)phenol

CAS RN

7765-97-1
Record name 3-(2-hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure described for Phenol 7, Step 3 but substituting 3-(2-hydroxyprop-2-yl)(O-tert-butyldiphenylsilyl)phenol from Step 2 for 3-[1-hydroxy-1-(thiazol-2-yl)propyl)(O-tert-butyldimethylsilyl)phenol, the title compound was obtained.
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3-[1-hydroxy-1-(thiazol-2-yl)propyl)(O-tert-butyldimethylsilyl)phenol
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Synthesis routes and methods II

Procedure details

To a solution of 1088 grams (8 moles) of 3-hydroxyacetophenone in 13.25 liters of tetrahydrofuran was added in a nitrogen atmosphere, over 40 minutes, a solution of 10,000 grams (20 moles) of a commercially prepared 2 M solution of methylmagnesium bromide in a mixture of equal weights of tetrahydrofuran and toluene. The mixture was stirred with a turbine stirrer during the addition. Stirring was continued as the mixture was heated under reflux (70° C.) for three hours. A solution of 5.6 liters of saturated aqueous ammonium chloride solution in 2.4 liters of water was then added and the mixture was stirred for one hour at room temperature. It was allowed to stand for one hour, the aqueous and organic layers were separated and the organic layer was washed with 7.5 liters of water, after which the tetrahydrofuran was removed by distillation. There was added 7600 ml. of a 10% aqueous solution of sodium hydroxide, and the mixture was again distilled until all tetrahydrofuran and toluene had been removed. The aqueous residue was filtered and acidified with concentrated hydrochloric acid. The precipitated solids were filtered, washed with cold water and dried to yield the desired 3-hydroxyphenyldimethylcarbinol. The yield was 976 grams, or 80% of theoretical.
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1088 g
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13.25 L
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solution
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5.6 L
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2.4 L
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Synthesis routes and methods III

Procedure details

3′-Hydroxyacetophenone (500 mg) was dissolved in tetrahydrofuran (10 ml), and the solution was slowly added dropwise with a 3 M solution of methylmagnesium bromide in diethyl ether (3.7 ml) under ice cooling. The mixture was stirred at the same temperature for 2 hours, and then added with saturated aqueous ammonium chloride, the mixture was extracted with ethyl acetate, and the organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1 to 1:1) to obtain the title compound (224.3 mg).
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500 mg
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Duo - 2013 - open.library.ubc.ca
9H-(1, 3-dichloro-9, 9-dimethylacridin-2-one)(DDAO) is a fluorescent and chromophoric molecule with a relatively low pKa (5.3) and moderate water solubility. DDAO was evaluated as …
Number of citations: 5 open.library.ubc.ca

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